N-[(6-ethoxypyridin-3-yl)methyl]-2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}propanamide
Description
N-[(6-ethoxypyridin-3-yl)methyl]-2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}propanamide is a synthetic small molecule characterized by a cyclopenta[c]pyridazin core fused with a propanamide side chain and a 6-ethoxypyridinylmethyl substituent. The compound’s stereoelectronic properties, such as hydrogen-bonding capacity (via the amide and pyridazinone moieties) and lipophilic character (from the ethoxy group), are critical to its interaction with biological targets. Structural determination of this compound likely employs crystallographic tools like SHELXL for refinement and ORTEP-3/WinGX for visualization, as these are industry standards for small-molecule analysis .
Properties
IUPAC Name |
N-[(6-ethoxypyridin-3-yl)methyl]-2-(3-oxo-6,7-dihydro-5H-cyclopenta[c]pyridazin-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c1-3-25-16-8-7-13(10-19-16)11-20-18(24)12(2)22-17(23)9-14-5-4-6-15(14)21-22/h7-10,12H,3-6,11H2,1-2H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCVLBAXAPIHFOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C=C1)CNC(=O)C(C)N2C(=O)C=C3CCCC3=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N-[(6-ethoxypyridin-3-yl)methyl]-2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}propanamide is a synthetic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Structural Formula
The structural formula of the compound can be represented as follows:
Molecular Properties
- Molecular Weight : 286.33 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. It has shown potential as a modulator of:
- Corticotropin-Releasing Factor 1 (CRF1) Receptor : Studies indicate that derivatives of cyclopenta[c]pyridazine exhibit antagonistic properties towards CRF1 receptors, which are implicated in stress response and anxiety disorders .
- Enzymatic Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, contributing to its therapeutic effects.
Therapeutic Applications
Research suggests several therapeutic applications for this compound:
- Anxiolytic Effects : Due to its CRF1 receptor antagonism, it may serve as an anxiolytic agent.
- Anti-inflammatory Properties : Some studies have indicated that related compounds exhibit anti-inflammatory effects, which could extend to this compound.
In Vitro Studies
A study involving the synthesis and evaluation of similar compounds demonstrated their efficacy in inhibiting CRF1 receptors in vitro. The results indicated a significant reduction in receptor activity at specific concentrations .
In Vivo Studies
Further investigations into the pharmacokinetics of these compounds revealed promising results regarding bioavailability and metabolic stability when administered orally. These findings support the potential for clinical applications in treating anxiety-related disorders .
Data Table: Biological Activity Summary
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues
The compound shares structural motifs with other pyridazine- and pyridine-containing derivatives. A notable analogue is N-(3-ethylphenyl)-2-{3-[4-methyl-3-(pyrrolidine-1-sulfonyl)phenyl]-6-oxopyridazin-1(6H)-yl}propanamide (referred to here as Compound D315-1296), which features a pyridazinone core and a propanamide side chain but differs in substituent groups .
Structural and Functional Differences
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
